2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene
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Overview
Description
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with pyrimidinyl groups, which are further modified with thioether linkages to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of pyrimidinyl groups through nucleophilic substitution reactions. The final steps involve the attachment of the thioether linkages and the methylpiperazine moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyrimidinyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkages would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the pyrimidinyl or thiophene rings.
Scientific Research Applications
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene involves its interaction with specific molecular targets. The thioether linkages and pyrimidinyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring share some structural similarities and biological activities.
Pyrroles: Pyrrole-containing compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrazolines: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.
Uniqueness
What sets 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene apart is its combination of a thiophene core with pyrimidinyl and methylpiperazine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
129224-99-3 |
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Molecular Formula |
C26H36N8S3 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3 |
InChI Key |
FSCNSMIKGLOTIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C |
Origin of Product |
United States |
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